(5-Methyl-1,3-oxazol-2-yl)methanol

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Target (5-Methyl-1,3-oxazol-2-yl)methanol at ≥95% purity, with an option for 98% to reduce impurities by 60% vs standard analogs. This bifunctional oxazole scaffold features a hydroxymethyl handle for direct pharmacophore conjugation and a 5-methyl substituent that modulates lipophilicity (LogP -0.58) for CNS drug discovery. The documented NaBH₄ reduction route (85% yield) provides a scalable, cost-effective supply. Choose 98% purity to minimize preparative HPLC in parallel library synthesis, accelerating SAR cycles.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 888022-42-2
Cat. No. B1289115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1,3-oxazol-2-yl)methanol
CAS888022-42-2
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESCC1=CN=C(O1)CO
InChIInChI=1S/C5H7NO2/c1-4-2-6-5(3-7)8-4/h2,7H,3H2,1H3
InChIKeyJDRBDIIAXYFTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Scientific Buyers Choose (5-Methyl-1,3-oxazol-2-yl)methanol (CAS 888022-42-2) for Medicinal Chemistry


(5-Methyl-1,3-oxazol-2-yl)methanol (CAS 888022-42-2) is a heterocyclic building block featuring a 1,3-oxazole core with a reactive hydroxymethyl group at the 2-position and a methyl substituent at the 5-position [1]. This bifunctional scaffold enables direct incorporation into pharmaceutical lead compounds via the primary alcohol handle while the 5-methyl group modulates lipophilicity relative to unsubstituted oxazole analogs . The compound is supplied at verified commercial purity levels (95–98%) across multiple vendors with established synthetic accessibility via NaBH₄ reduction of the corresponding ethyl carboxylate precursor .

Procurement Risk Alert: Why Generic Oxazole Methanol Substitution Fails in (5-Methyl-1,3-oxazol-2-yl)methanol Applications


Generic substitution within the oxazole methanol series introduces quantifiable differences in physicochemical properties and synthetic utility. The 5-methyl substituent in (5-Methyl-1,3-oxazol-2-yl)methanol provides a measurable LogP of approximately -0.58 [1], distinct from unsubstituted or alternative regioisomers (e.g., 4-methyloxazol-2-yl analogs) that exhibit different lipophilicity profiles and hydrogen-bonding patterns. These differences alter downstream reaction kinetics in medicinal chemistry workflows—particularly in esterification, etherification, and coupling reactions—where substitution of a non-methylated analog may yield divergent pharmacokinetic properties in final drug candidates . Furthermore, vendors supplying the target compound at 98% purity (vs. 95% for several close analogs) reduce the risk of impurity-driven side reactions in multi-step syntheses .

Quantitative Differentiation Evidence for (5-Methyl-1,3-oxazol-2-yl)methanol vs. Closest Analogs


Polar Surface Area Advantage for Blood-Brain Barrier Penetration vs. Oxaprozin Scaffold

The 5-methyl substituent confers a measurable reduction in lipophilicity versus oxazole scaffolds bearing larger hydrophobic groups. For 3-(5-methyl-1,3-oxazol-2-yl)propanoic acid (a direct carboxylate derivative of the target methanol scaffold), the LogP value is approximately 1.5, compared to LogP ~4.0 for the structurally related NSAID Oxaprozin . This ~2.5-unit LogP difference translates to a polar surface area (PSA) of 46 Ų for (5-methyl-1,3-oxazol-2-yl)methanol [1], placing it within the favorable range for CNS penetration (PSA < 60-70 Ų) while maintaining sufficient permeability for oral bioavailability. The methanol handle enables further derivatization to tune this balance without sacrificing the scaffold's intrinsic PSA advantage.

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Superior Commercial Purity vs. Common 95%-Grade Oxazole Methanol Analogs

Multiple authorized vendors supply (5-methyl-1,3-oxazol-2-yl)methanol at a verified purity of 98% , representing a 3% absolute purity advantage over the common 95% specification offered for structurally similar oxazole methanol analogs such as (4-methyloxazol-2-yl)methanol (CAS 1240603-14-8) and (5-tert-butyloxazol-2-yl)methanol (CAS 252662-39-8) . This purity differential reduces the impurity burden in downstream synthetic steps by approximately 60% (from 5% total impurities to 2%), minimizing side-product formation in coupling reactions and reducing the need for intermediate purification. Vendor COA documentation with HPLC verification is available from multiple suppliers, ensuring batch-to-batch consistency for reproducible research workflows.

Chemical Procurement Building Block Sourcing Analytical Quality Control

Validated Synthetic Route with 85% Isolated Yield for Reliable Procurement

A documented synthetic route from ethyl 5-methyloxazole-2-carboxylate using NaBH₄ reduction in methanol delivers (5-methyl-1,3-oxazol-2-yl)methanol with an isolated yield of 85% after aqueous workup and DCM extraction . This protocol, disclosed in patent WO2018/89353, uses standard laboratory reagents and conditions (0°C to RT, 16 h) without specialized equipment, ensuring reproducible access for research laboratories. The intermediate ethyl carboxylate (CAS 90892-99-2) is commercially available, providing a validated, scalable procurement pathway distinct from less-documented oxazole methanol analogs where synthesis conditions are proprietary or unverified. LC-MS analysis confirms product identity with m/z = 114.2 [M+H]⁺ and retention time 0.395 min under standard C18 gradient conditions .

Process Chemistry Scale-up Feasibility Synthetic Reliability

Optimal Use Cases for (5-Methyl-1,3-oxazol-2-yl)methanol Based on Quantitative Evidence


CNS Drug Discovery: Leveraging Favorable PSA (46 Ų) for Blood-Brain Barrier Penetration

Medicinal chemists designing CNS-penetrant small molecules should prioritize (5-methyl-1,3-oxazol-2-yl)methanol as a core scaffold. The compound's polar surface area of 46 Ų falls below the established threshold of 60–70 Ų for passive BBB diffusion [1], while its low LogP (-0.58) reduces the risk of P-glycoprotein efflux associated with highly lipophilic analogs [1]. The hydroxymethyl handle enables conjugation to pharmacophores targeting neurological receptors (e.g., GPCRs, ion channels) without introducing excessive molecular weight or lipophilicity that would compromise CNS exposure.

Parallel Library Synthesis: Higher Purity (98%) Reduces Chromatography Burden

For high-throughput medicinal chemistry groups running parallel synthesis of oxazole-containing libraries, the 98% purity specification of (5-methyl-1,3-oxazol-2-yl)methanol provides a quantifiable advantage over 95%-grade analogs. The 3% absolute purity increase corresponds to a 60% reduction in total impurities, which directly translates to cleaner crude reaction mixtures in amide coupling, Mitsunobu, or Williamson etherification sequences. This reduces the fraction of library members requiring preparative HPLC purification, accelerating SAR cycle times and conserving chromatography resources.

Process Development: Validated 85% Yield Route for Scale-up Feasibility Studies

Process chemists evaluating the scalability of drug candidates containing the 5-methyloxazole-2-methanol motif can reference the documented NaBH₄ reduction protocol yielding 85% isolated product . The procedure uses standard, inexpensive reagents (NaBH₄, MeOH) and has been disclosed in patent WO2018/89353, providing a defensible starting point for route scouting and cost-of-goods modeling. This validated route mitigates the risk of failed scale-up due to undisclosed or irreproducible synthetic methods affecting less-characterized oxazole methanol building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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